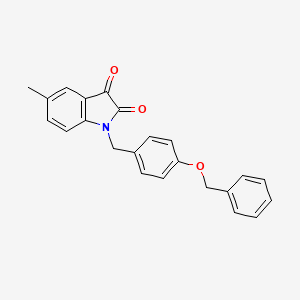
1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione” is a complex organic molecule. It contains an indoline group, which is a nitrogen-containing cyclic structure, substituted with a methyl group at the 5-position and a dione group at the 2,3-positions. The 1-position of the indoline ring is substituted with a benzyl group, which in turn is substituted with a benzyloxy group at the 4-position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indoline ring, the introduction of the dione group, and the attachment of the benzyloxybenzyl group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indoline ring, the dione group, and the benzyloxybenzyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The indoline ring, the dione group, and the benzyloxybenzyl group could all potentially participate in chemical reactions. For example, the dione group could undergo reduction reactions, and the benzyloxybenzyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Scientific Research Applications
Synthetic Scaffolds and Biological Activity
Compounds such as 2,4-thiazolidinediones and imidazolidine-2,4-diones are explored for their medicinal chemistry applications due to their versatility as synthetic scaffolds. These compounds are investigated for their potential as inhibitors, showing activity against specific targets such as PTP 1B, which plays a role in insulin resistance and T2DM. For instance, a study highlighted the optimization of the TZD scaffold to design potent PTP 1B inhibitors, suggesting that similar structural manipulations in compounds like "1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione" could offer targeted therapeutic potentials (Verma et al., 2019).
Antimicrobial Applications
Research on monoterpenes like p-Cymene demonstrates the antimicrobial efficacy of compounds found in various plant species, highlighting the potential of naturally derived or structurally similar compounds to serve as antimicrobial agents. This suggests that compounds with specific functional groups or structural frameworks may exhibit similar bioactivities, indicating a possible application area for "1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione" in antimicrobial resistance studies or as a functional moiety in biomaterials and nanomaterials aimed at healthcare applications (Marchese et al., 2017).
Pharmacological Potential
The investigation into sultone derivatives, like 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, showcases the exploration of unique chemical structures for their pharmacological potential, including anticoagulant, antimicrobial, and antitumor properties. This reinforces the importance of structural exploration within medicinal chemistry to uncover novel therapeutic agents, suggesting that derivatives of "1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione" may also hold untapped biological activities worth exploring (Hryhoriv et al., 2021).
Supramolecular Chemistry and Nanotechnology
The versatility of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry, due to their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding, points to the significance of structural design in developing materials with specific functionalities. This suggests a potential route for "1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione" in forming novel supramolecular structures or materials with unique properties for applications in nanotechnology, polymer processing, or biomedical fields (Cantekin et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-1-[(4-phenylmethoxyphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-16-7-12-21-20(13-16)22(25)23(26)24(21)14-17-8-10-19(11-9-17)27-15-18-5-3-2-4-6-18/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNAICZJLNJJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

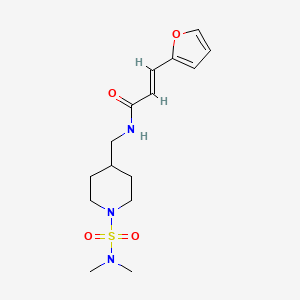
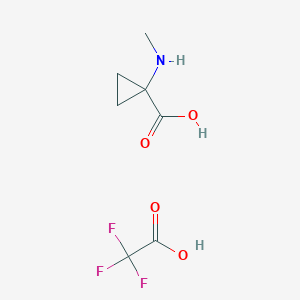
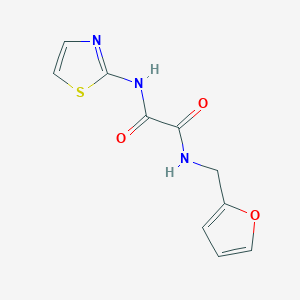
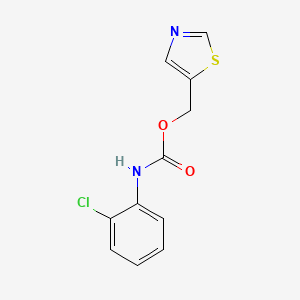
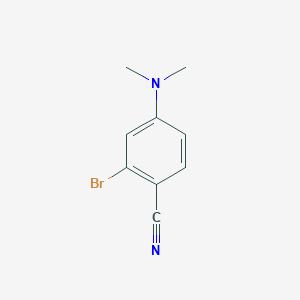
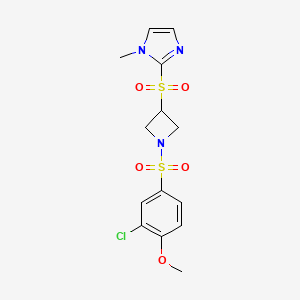
![(3-Amino-4,5-dichlorophenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone;dihydrochloride](/img/structure/B2564143.png)
![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate](/img/structure/B2564144.png)
![8-Methoxy-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2564146.png)
![N-(3-isopropylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2564147.png)
![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2564148.png)
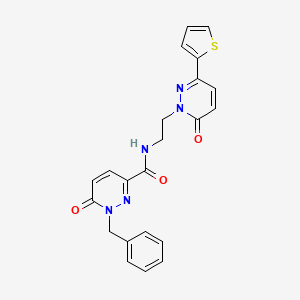
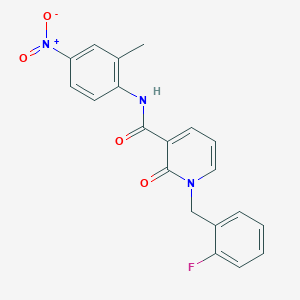
![N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2564156.png)